3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-11-2-1-3-12(15)10(11)8-17-7-6-13(16-17)9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZDWISOSWOBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324451 | |
| Record name | 3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956780-00-0 | |
| Record name | 3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzyl hydrazine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a reduction in the production of specific biochemical compounds. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl-2-chloroacetamide: Another pyrazole derivative with potential therapeutic applications.
3-{(2S)-4-Cyclopropyl-2-[(2,6-dichlorobenzyl)oxy]-1,1,1-trifluoro-3-butyn-2-yl}-5-ethyl-6-methyl-2(1H)-pyridinone: A structurally related compound with different functional groups.
Uniqueness
3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole is unique due to its specific combination of cyclopropyl and 2,6-dichlorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
The biological activity of 3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole is characterized by various pharmacological effects:
- Antimicrobial Activity : Pyrazole derivatives often exhibit significant antimicrobial properties, including antibacterial and antifungal activities. Studies have shown that pyrazole compounds can inhibit the growth of various pathogens .
- Anti-inflammatory Effects : Compounds in this class are known for their ability to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines and enzymes .
- Anticancer Properties : Pyrazoles have been investigated for their potential in cancer therapy. Some derivatives have shown cytotoxic effects against specific cancer cell lines, indicating their potential as anticancer agents .
The mechanism of action for 3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For example, it could interact with cyclooxygenase (COX) enzymes or protein kinases, leading to reduced inflammation or altered cell signaling .
- Receptor Modulation : It may act as a modulator for certain receptors, impacting neurotransmitter systems or hormonal pathways. This interaction can influence pain perception and inflammatory responses .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including 3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole. The results indicated a potent inhibitory effect against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole | 32 | Staphylococcus aureus |
| Another Pyrazole Derivative | 16 | Escherichia coli |
Study 2: Anticancer Activity
In another research project focusing on anticancer properties, 3-cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole was tested against several cancer cell lines. The compound demonstrated an IC50 value of 15 µM against leukemia cells, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | 15 |
| RPMI-8226 (Multiple Myeloma) | 18 |
Study 3: Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In vitro assays showed that it effectively inhibited the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.
Q & A
What are the established synthetic routes for 3-Cyclopropyl-1-[(2,6-dichlorophenyl)methyl]pyrazole, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with appropriate carbonyl precursors under acidic conditions. For example, POCl₃ in dry DMF at 80°C facilitates the formation of pyrazole rings, followed by neutralization and purification via column chromatography . Key variables affecting yield include temperature (optimal at 80°C), solvent choice (DMF for polarity), and stoichiometric ratios of reagents. Lower yields (<50%) are often linked to incomplete cyclization or side reactions, necessitating iterative optimization .
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing cyclopropyl and dichlorophenyl moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required). X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives . For reproducibility, ensure standardized sample preparation (e.g., deuterated solvents for NMR) and calibration against reference spectra .
How can computational tools like SwissADME enhance the prediction of pharmacokinetic properties?
Advanced
SwissADME evaluates lipophilicity (LogP), solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five). For this compound, computational models predict moderate LogP (~3.5), suggesting adequate membrane permeability but potential solubility limitations. Compare these predictions with experimental solubility assays in PBS (pH 7.4) and simulated intestinal fluid to validate discrepancies. Adjust substituents (e.g., introducing polar groups) to optimize bioavailability, guided by in silico results .
What strategies resolve contradictions in reported biological activity data across studies?
Advanced
Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times) or impurities. To address this:
- Replicate assays : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).
- Characterize batches : Employ HPLC-MS to confirm purity and identify degradation products.
- Theoretical alignment : Link results to receptor-binding models (e.g., docking studies for target affinity) to contextualize activity variations .
How can synthesis conditions be optimized for scalable production while maintaining stereochemical integrity?
Advanced
Optimize via Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading (e.g., Pd/C for cross-coupling), and solvent polarity. For example, a 10% increase in catalyst loading may improve yield by 15% but risk side-product formation. Monitor stereochemistry using chiral HPLC and adjust reaction kinetics (e.g., slow addition of reagents) to preserve enantiomeric excess (>98%) .
What hybrid methodologies combine field and computational research to study environmental fate?
Advanced
Integrate field sampling (e.g., soil/water matrices near industrial sites) with computational fate modeling (EPI Suite). For this compound, field data on hydrolysis rates (pH-dependent) refine model inputs, while molecular dynamics simulations predict degradation pathways (e.g., photolysis vs. microbial breakdown). Validate with LC-MS/MS to detect transformation products .
How do structural modifications impact pharmacological activity, and what experimental frameworks guide rational design?
Advanced
Modify the cyclopropyl or dichlorophenyl groups to alter steric/electronic profiles. For example:
- Electron-withdrawing substituents : Enhance metabolic stability (e.g., CF₃ groups reduce CYP450 oxidation).
- Bulkier substituents : Improve target selectivity (e.g., kinase inhibition).
Use SAR (Structure-Activity Relationship) matrices and molecular docking (AutoDock Vina) to prioritize analogs for synthesis .
What analytical techniques quantify trace impurities in synthesized batches?
Advanced
Combine GC-MS for volatile byproducts and UPLC-QTOF for non-volatile residues. For example, detect residual hydrazine precursors (limit: <0.1 ppm) via derivatization with benzaldehyde followed by GC-MS analysis. Validate method robustness using ICH guidelines (precision: RSD <2%) .
How can researchers integrate theoretical frameworks to design mechanistic studies?
Advanced
Align hypotheses with conceptual models (e.g., transition-state theory for reaction mechanisms). For instance, use DFT calculations (Gaussian 16) to map energy barriers in cyclopropane ring formation. Experimental validation via kinetic studies (Arrhenius plots) confirms computational predictions, ensuring mechanistic coherence .
What interdisciplinary approaches address challenges in environmental toxicity assessments?
Advanced
Collaborate with ecotoxicologists to design microcosm studies (e.g., Daphnia magna assays for aquatic toxicity). Pair with metabolomics (LC-HRMS) to identify biomarker responses (e.g., oxidative stress indicators). Cross-reference with QSAR models to prioritize high-risk derivatives for regulatory evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
